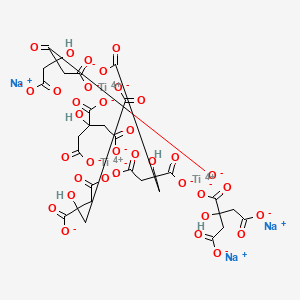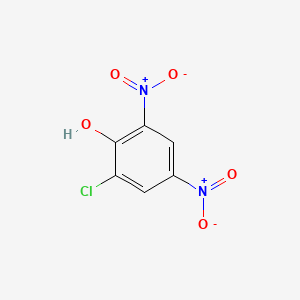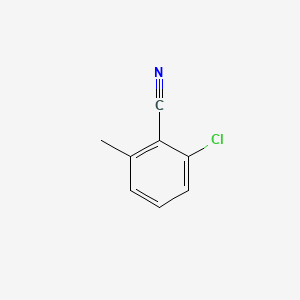
4-Methoxy-2-nitrophenylisothiocyanat
Übersicht
Beschreibung
“4-Methoxy-2-nitrophenyl isothiocyanate” is a chemical compound with the molecular formula C8H6N2O3S . It has a molecular weight of 210.210 .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-2-nitrophenyl isothiocyanate” can be represented by the InChI string: InChI=1S/C8H6N2O3S/c1-13-8-4-6(10(11)12)2-3-7(8)9-5-14/h2-4H,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Methoxy-2-nitrophenyl isothiocyanate” include a density of 1.3±0.1 g/cm3, a boiling point of 391.4±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 61.6±3.0 kJ/mol and a flash point of 190.5±25.1 °C .Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-Methoxy-2-nitrophenylisothiocyanat: ist ein vielseitiges Reagenz in der organischen Synthese. Es wird verwendet, um die Isothiocyanatgruppe in organische Moleküle einzuführen, die als Vorläufer für die Synthese von heterozyklischen Verbindungen dienen können . Diese Funktionalität ist entscheidend für die Herstellung von Pharmazeutika und Agrochemikalien mit spezifischen biologischen Aktivitäten.
Biologische Studien
In der Biologie wurde diese Verbindung bei der Synthese komplexer Moleküle eingesetzt, die mit biologischen Systemen interagieren können. So wurde sie beispielsweise zur Herstellung von Triazolochinazolinonen und Hydrazincarbothioamiden verwendet, die potenzielle Anwendungen in der Medikamentenforschung und -entwicklung haben .
Chemische Forschung
Chemiker verwenden This compound, um neue chemische Reaktionen und Pfade zu entwickeln. Seine Fähigkeit, als Elektrophil in Reaktionen mit verschiedenen Nukleophilen zu fungieren, ermöglicht die Konstruktion einer Vielzahl von chemischen Strukturen, die weiter auf ihre Eigenschaften untersucht werden können .
Medizinische Chemie
In der medizinischen Chemie werden die Derivate der Verbindung auf ihr therapeutisches Potenzial untersucht. Obwohl direkte Anwendungen in der Medizin nicht gut dokumentiert sind, könnten die synthetisierten Derivate zur Entdeckung neuer Medikamente oder diagnostischer Mittel führen .
Materialwissenschaften
Diese Chemikalie dient als Baustein in den Materialwissenschaften zur Herstellung neuer Polymere und Materialien mit einzigartigen Eigenschaften. Seine Einarbeitung in Polymere kann Eigenschaften wie thermische Stabilität oder spezifische Reaktivität verleihen, die für die Herstellung fortschrittlicher Materialien wertvoll sind .
Umweltwissenschaften
Obwohl This compound nicht direkt in den Umweltwissenschaften eingesetzt wird, könnten seine Derivate auf ihre Umweltauswirkungen, Bioabbaubarkeit und mögliche Verwendung in Umweltbehandlungsprozessen untersucht werden .
Analytische Methoden
Die Verbindung kann bei der Entwicklung analytischer Methoden wie Chromatographie oder Spektrometrie verwendet werden, um andere Substanzen nachzuweisen oder zu quantifizieren. Seine ausgeprägte chemische Struktur ermöglicht es ihm, als Standard oder Derivatisierungsmittel für analytische Zwecke zu dienen .
Sicherheits- und Gefahrenstudien
This compound: ist auch Gegenstand von Sicherheits- und Gefahrenstudien, um seine Toxizität, Handhabung und Lagerungsanforderungen zu verstehen. Diese Informationen sind entscheidend für Forscher, die mit der Verbindung in verschiedenen wissenschaftlichen Umgebungen arbeiten .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-isothiocyanato-4-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-6-2-3-7(9-5-14)8(4-6)10(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVARXELMRLSEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C=S)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177748 | |
| Record name | 4-Methoxy-2-nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23165-60-8 | |
| Record name | Benzene, 1-isothiocyanato-4-methoxy-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23165-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-nitrophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2-nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methoxy-2-nitrophenyl isothiocyanate enable the detection of glutathione? What are the advantages of this method?
A1: Glutathione itself lacks the necessary spectral properties for direct analysis using techniques like High-Performance Liquid Chromatography (HPLC). 4-Methoxy-2-nitrophenyl isothiocyanate acts as a derivatizing agent. It reacts with glutathione to form a stable derivative with distinct spectral characteristics. This derivative can then be detected and quantified using RP-HPLC with UV detection. [, ]
Q2: What is the reported sensitivity of the method using 4-Methoxy-2-nitrophenyl isothiocyanate for glutathione determination?
A2: The research indicates a sensitivity of 0.01%, or 3.1 x 10-7 mol, for the detection of glutathione using this derivatization method coupled with RP-HPLC. [, ] This highlights the method's ability to detect glutathione at low concentrations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)













